

Discovery and Initial Screening of CCI-007: A Technical Guide

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Compound of Interest					
Compound Name:	CCI-007				
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Introduction

Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a significant challenge in oncology, particularly in infant populations where they are associated with aggressive disease and poor prognosis.[1][2] The development of targeted therapies for these MLL-rearranged (MLL-r) leukemias is a critical unmet need. This document details the discovery and initial screening of **CCI-007**, a novel small molecule identified through a phenotypic screen that demonstrates potent and selective cytotoxic activity against a subset of MLL-r leukemia cell lines.[2][3]

CCI-007 was discovered via a cell-based small molecule library screen designed to identify compounds that selectively inhibit the viability of MLL-r leukemia cells.[2][3] Unlike other MLL1 inhibitors that can take days to show an effect, **CCI-007** acts rapidly, inducing apoptosis and altering the characteristic MLL-r gene expression signature within hours of treatment.[3][4] This guide provides a comprehensive overview of the initial screening cascade, the key experimental findings, and the methodologies employed in the early-stage characterization of **CCI-007**.

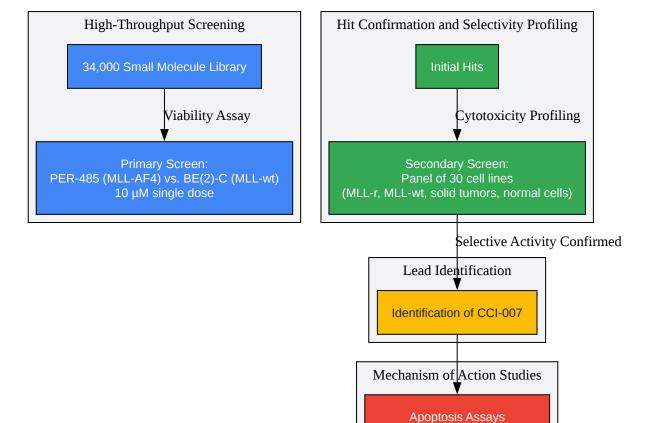
Discovery and Screening Workflow

The initial identification of **CCI-007** was the result of a multi-stage screening process. This workflow was designed to first identify compounds with cytotoxic activity against an MLL-r cell

Mitochondrial Depolarization Gene Expression Profiling



line and then to select for those with high selectivity for MLL-r cells over other cancer and normal cell types.



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Caption: Initial high-throughput screening and hit validation workflow for CCI-007.

Quantitative Data Summary



CCI-007 demonstrated differential cytotoxicity across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined using Alamar Blue viability assays after 72 hours of treatment. The results highlight the selectivity of **CCI-007** for a subset of MLL-rearranged, CALM-AF10, and SET-NUP214 leukemia cells.

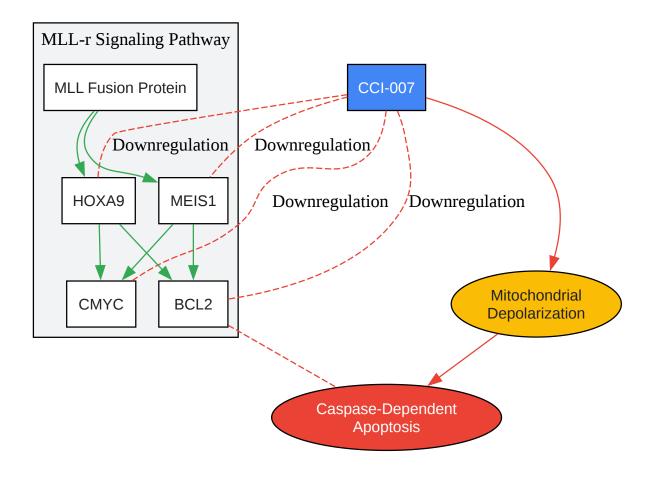
Cell Line	Subtype	MLL Status	IC50 (μM)	Sensitivity
PER-485	B-cell precursor ALL	MLL-AF4	< 5	Sensitive
MOLM-13	AML	MLL-AF9	< 5	Sensitive
MV4;11	AML	MLL-AF4	< 5	Sensitive
U937	Myelomonocytic	CALM-AF10	< 5	Sensitive
LOUCY	T-cell ALL	SET-NUP214	< 5	Sensitive
RS4;11	B-cell precursor ALL	MLL-AF4	> 20	Resistant
KMS-1	Myeloma	MLL-wt	> 20	Resistant
CEM	T-cell ALL	MLL-wt	> 20	Resistant
BE(2)-C	Neuroblastoma	MLL-wt	> 20	Resistant

Table adapted from data presented in Somers et al., 2016.[3]

Mechanism of Action: Apoptosis and Gene Regulation

Further investigation into the mechanism of action of **CCI-007** revealed that it induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[2][3] This apoptotic response is associated with mitochondrial depolarization.[2][3] A key finding was the significant downregulation of the MLL-r gene expression signature, including critical driver genes such as HOXA9, MEIS1, CMYC, and BCL2, within a few hours of treatment.[3][4]





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Caption: Proposed mechanism of action of **CCI-007** in MLL-r leukemia cells.

Interestingly, MLL-r leukemia cells that were resistant to **CCI-007** showed significantly higher baseline expression levels of MEIS1 and BCL2, suggesting that the pre-existing levels of these key survival genes may determine sensitivity to the compound.[1][3]

Experimental Protocols

The following are representative protocols for the key assays used in the initial screening and characterization of **CCI-007**. Note: These are standardized protocols; specific parameters in the original study may have varied.

Cell Viability Assay (Alamar Blue)



- Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in a final volume of 100 μL of culture medium.
- Compound Addition: Add CCI-007 at various concentrations (e.g., 0.63-20 μM) to the wells.
 Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
- Reagent Addition: Add 10 μL of Alamar Blue reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Cell Treatment: Treat 1-5 x 105 cells with 5 μM **CCI-007** or vehicle control for 24 hours.
- Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
- Washing: Wash cells once with cold 1X PBS.
- Resuspension: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
- Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) staining solution.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PInegative cells are considered to be in early apoptosis.



Mitochondrial Membrane Potential Assay (JC-1 Staining)

- Cell Treatment: Treat cells with 5 μM CCI-007 or vehicle control for 6 or 24 hours.
- \bullet Cell Harvesting and Staining: Harvest cells and resuspend them in media containing 2 μM JC-1 dye.
- Incubation: Incubate for 15-30 minutes at 37°C.
- · Washing: Wash cells with 1X Assay Buffer.
- Flow Cytometry: Analyze the cells by flow cytometry. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates mitochondrial depolarization.

Whole Genome Expression Profiling (Microarray)

- Cell Treatment: Treat PER-485 cells with CCI-007 for 3 hours.
- RNA Isolation: Isolate total RNA from treated and control cells using a suitable RNA extraction kit. The quality and integrity of the RNA should be assessed.
- cDNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the isolated total RNA.
- Hybridization: Hybridize the labeled cRNA to a whole-genome microarray chip.
- Washing and Scanning: Wash the microarray slides to remove non-specifically bound cRNA and scan the arrays to detect fluorescence intensity.
- Data Analysis: Perform data normalization and use software such as Gene Set Enrichment Analysis (GSEA) to identify significantly up- or down-regulated genes and pathways.

Conclusion

The discovery of **CCI-007** represents a promising advancement in the search for targeted therapies for MLL-rearranged leukemias.[3] Its rapid induction of apoptosis and targeted downregulation of the MLL-r gene signature highlight a potentially novel therapeutic



mechanism.[3][4] The data from the initial screening provide a strong rationale for further preclinical development, including optimization of the compound's drug-like properties and identification of its precise molecular target.[3] The methodologies outlined in this guide form the basis for the continued investigation and development of **CCI-007** and similar compounds for these aggressive hematological malignancies.

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